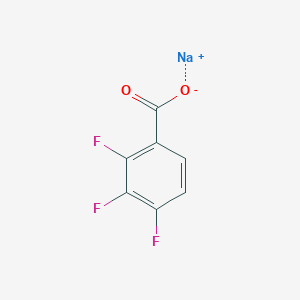

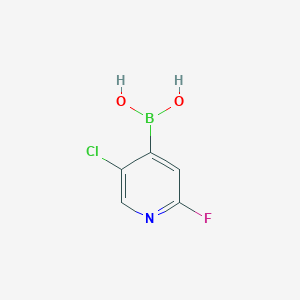

(5-Chloro-2-fluoropyridin-4-yl)boronic acid

Vue d'ensemble

Description

“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is a boronic acid derivative primarily used in organic synthesis . It is widely used in the formation of carbon-carbon bonds . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 .

Molecular Structure Analysis

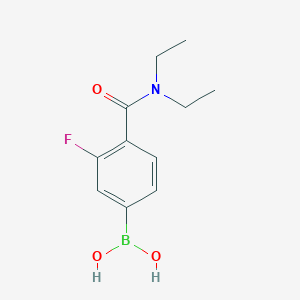

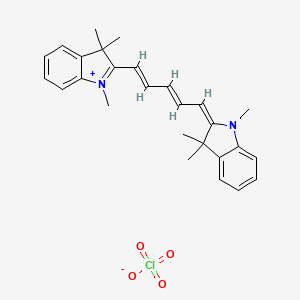

The molecular formula of “this compound” is C5H4BClFNO2 . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis

“this compound” is widely used in organic synthesis for the formation of carbon-carbon bonds . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 175.35 . It is a solid at room temperature . The storage temperature is under an inert gas (nitrogen or Argon) at 2-8°C . The predicted boiling point is 344.7±52.0 °C and the predicted pKa is 6.22±0.58 .Applications De Recherche Scientifique

Cross-Coupling Reactions

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is utilized in various cross-coupling reactions. For instance, its application in Suzuki–Miyaura cross-couplings has enabled the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives. This demonstrates its role in the synthesis of complex organic compounds with potential pharmaceutical and biological applications (Daykin et al., 2010).

Molecular Structure and Interactions

The molecular structure and interactions of derivatives of this compound, such as oxaborol derivatives, have been studied extensively. These compounds are synthesized for their potential pharmaceutical and biological applications. For example, their ability to form coordinate N→B dative bonds and engage in various non-covalent interactions is of particular interest (Hernández-Negrete et al., 2021).

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, including those related to this compound, are significant for understanding their behavior in various environments. These studies aid in the design of sensors and provide insights into their potential applications in sensing technologies (Geethanjali et al., 2015).

Synthesis of Complex Pyridines

This compound is pivotal in the synthesis of complex pyridines and pyridones. Its reactivity and ability to undergo various reactions make it a valuable compound for synthesizing diverse organic molecules with potential applications in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).

Sensing Applications

Boronic acids, including derivatives of this compound, are increasingly used in sensing applications. Their ability to interact with various molecules, including diols and Lewis bases, makes them suitable for use in sensing materials for detecting and analyzing biological and chemical substances (Lacina et al., 2014).

Safety and Hazards

“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that is primarily used in organic synthesis . The compound’s primary targets are carbon-carbon bonds in organic compounds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki coupling . In this process, aryl halides and boronic acids or vinyl esters or boronic esters are coupled using Pd(PPh3)4 . This results in the formation of carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of carbon-carbon bonds in organic compounds . The downstream effects of these pathways would depend on the specific organic compounds being synthesized.

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific organic compounds being synthesized. In general, the compound facilitates the formation of carbon-carbon bonds, which is a key step in many organic synthesis processes .

Action Environment

Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of this compound . Specifically, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

(5-Chloro-2-fluoropyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of these enzymes. This binding is facilitated by the boronic acid group, which forms reversible covalent bonds with the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making this compound a potential candidate for drug development targeting specific enzymes .

Cellular Effects

In cellular contexts, this compound has been observed to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism. For instance, the inhibition of kinases by this compound can result in the downregulation of specific signaling cascades, impacting cell proliferation, differentiation, and apoptosis . These effects make it a compound of interest in cancer research and other diseases where cell signaling is disrupted.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group in the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, this compound can influence gene expression by inhibiting transcription factors or other proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained enzyme inhibition and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, the inhibition of kinases by this compound can alter the phosphorylation status of metabolic enzymes, thereby modulating their activity and the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism .

Propriétés

IUPAC Name |

(5-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNOKCGQCXVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660530 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034659-38-5 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (5-Chloro-2-fluoropyridin-4-yl)boronic acid in the synthesis of NVP-2?

A1: this compound serves as a crucial building block in the synthesis of NVP-2. It participates in a Suzuki–Miyaura reaction with another key intermediate (7) to introduce the 5-chloro-2-fluoropyridine moiety into the final molecule []. This moiety likely contributes to the overall shape, binding affinity, and selectivity of NVP-2 towards CDK9.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)